N-(2H-1,3-benzodioxol-5-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide is a synthetic organic compound that features a benzodioxole ring, a triazole moiety, and an azetidine ring. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide typically involves multi-step organic synthesis. A common approach might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Triazole Moiety: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Construction of the Azetidine Ring: Azetidine rings are often formed through cyclization reactions involving amines and haloalkanes.
Coupling Reactions: The final step involves coupling the benzodioxole, triazole, and azetidine fragments under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions could target the triazole or azetidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with triazole and azetidine rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The benzodioxole ring might contribute to binding affinity through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)pyrrolidine-1-carboxamide
- N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)piperidine-1-carboxamide
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide is unique due to the presence of the azetidine ring, which is less common compared to pyrrolidine or piperidine rings. This structural feature may impart distinct biological properties and reactivity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c20-14(16-11-1-2-12-13(5-11)22-9-21-12)18-6-10(7-18)8-19-4-3-15-17-19/h1-5,10H,6-9H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCPMQBNYLPILX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC3=C(C=C2)OCO3)CN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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